molecular formula C10H7F2N3 B1504720 4-(2,4-Difluorophenyl)pyrimidin-2-amine CAS No. 874779-68-7

4-(2,4-Difluorophenyl)pyrimidin-2-amine

Cat. No.: B1504720
CAS No.: 874779-68-7
M. Wt: 207.18 g/mol
InChI Key: VDCJJQKPYOOVJY-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a pyrimidin-2-amine core substituted at the 4-position with a 2,4-difluorophenyl group. Its molecular formula is C₁₀H₇F₂N₃, with an exact mass of 207.057 g/mol (calculated from ). The compound’s structure combines aromatic fluorine substituents, which enhance electronegativity and influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

CAS No.

874779-68-7

Molecular Formula

C10H7F2N3

Molecular Weight

207.18 g/mol

IUPAC Name

4-(2,4-difluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7F2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15)

InChI Key

VDCJJQKPYOOVJY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=NC(=NC=C2)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their modifications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-(2,4-Difluorophenyl)pyrimidin-2-amine 2,4-Difluorophenyl (C4) C₁₀H₇F₂N₃ 207.057 High electronegativity
4-(2,4-Dichlorophenyl)pyrimidin-2-amine (s9, s14) 2,4-Dichlorophenyl (C4) C₁₀H₇Cl₂N₃ 254.09 Increased lipophilicity
4-(4-Trifluoromethylphenyl)pyrimidin-2-amine 4-Trifluoromethylphenyl (C4) C₁₁H₈F₃N₃ 239.20 Enhanced metabolic stability
4-(2,4-Difluorophenyl)-6-(imidazol-1-yl)pyrimidin-2-amine (Compound 14, ) Imidazole (C6) + 2,4-difluorophenyl (C4) C₁₃H₉F₂N₅ 297.25 Dual functionality for targeting
4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-amine () Thiophene (C4) + trifluoromethyl (C6) C₉H₆F₃N₃S 257.22 Improved solubility


Key Observations :

  • Trifluoromethyl Groups : Compounds like 4-(4-trifluoromethylphenyl)pyrimidin-2-amine () exhibit greater steric bulk and electron-withdrawing effects, which may improve receptor binding affinity .
  • Heterocyclic Additions : The imidazole-substituted analog (Compound 14, ) introduces hydrogen-bonding capabilities, critical for interactions with biological targets such as kinases or GPCRs .

Pharmacological Activity

Anticancer Activity ():

Selected pyrimidin-2-amine derivatives with dichlorophenyl substituents (e.g., s9, s14) demonstrate potent anticancer activity:

  • s9 : IC₅₀ = 1.26 ± 1.7 µM (HCT116 colorectal cancer cells).
  • s14 : IC₅₀ = 1.08 ± 1.1 µM (HCT116).
    In contrast, fluorine-substituted analogs (e.g., this compound) are hypothesized to exhibit lower cytotoxicity due to reduced lipophilicity but higher selectivity .
Antifungal Activity ():

Pramiconazole, a triazole-containing compound with a 2,4-difluorophenyl group, demonstrates antifungal efficacy by targeting lanosterol demethylase. The fluorine atoms enhance binding to the enzyme’s hydrophobic pocket .

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidines

One common synthetic strategy involves starting from a halogenated pyrimidine, such as 4-chloro-6-ethyl-5-fluoropyrimidine , which undergoes nucleophilic substitution with an amine or related nucleophile bearing the 2,4-difluorophenyl moiety.

  • Example from Patent EP1899327A1 :
    The process involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with a lithium diisopropylamide base and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in tetrahydrofuran at low temperatures (-50 to -75°C). The reaction mixture is stirred for several hours, followed by quenching with acetic acid and water, and subsequent filtration and washing steps to isolate the product.
    This method emphasizes strict temperature control and pH monitoring of the pyrimidine starting material to ensure high purity and yield. The final product is obtained after cooling and vacuum drying steps, with yields reported around 75% for the desired isomeric mixture.
Step Conditions Notes
Preparation of lithium diisopropylamide n-Butyl lithium + diisopropylamine, -20 to -25°C, 2-4 h Freshly prepared base for nucleophilic substitution
Addition of halogenated pyrimidine 4-chloro-6-ethyl-5-fluoropyrimidine, -65 to -70°C pH of pyrimidine controlled between 5-8
Addition of difluorophenyl ethanone Tetrahydrofuran solvent, -65 to -70°C Stirring for 3-4 h
Quenching and workup Acetic acid below -50°C, water below -10°C Filtration of unwanted products, washing with chilled n-heptane
Drying Vacuum drying below 50°C Final isolation of product

Amination of Dichloropyrimidine Precursors

Another approach involves the amination of dichloropyrimidine derivatives, where one chlorine atom is substituted by an amino group, often using ammonia or methylamine.

  • From Research on Pyrimidine Analogues (ULiege Study) :
    Starting from 4,6-dichloropyrimidin-5-amine or 4,6-dichloro-2-(alkylthio)pyrimidin-5-amine intermediates, reduction with iron powder in methanol/acetic acid leads to the amino-substituted pyrimidines. These intermediates can then be further functionalized to introduce the 2,4-difluorophenyl substituent via nucleophilic substitution or coupling reactions.
Intermediate Reagents Yield (%) Notes
4,6-Dichloro-2-(methylthio)pyrimidin-5-amine Iron powder, methanol, acetic acid 95 Reduction step to amine substitution
4,6-Dichloro-2-(ethylthio)pyrimidin-5-amine Iron powder, methanol, acetic acid 86 Similar reduction protocol

Multi-Substituted Pyrimidine Synthesis via Sequential Substitution

A more complex synthetic route involves preparing 2,4,6-trisubstituted pyrimidines, where the 2-position is substituted with an amino group, the 4-position with a 2,4-difluorophenylmethanone or related moiety, and the 6-position with various substituents.

  • From NCBI PMC Article :
    The synthesis starts with 2,4,6-trichloropyrimidine, which reacts with 2,4-difluorobenzaldehyde and sodium hydride in the presence of N,N'-dimethylbenzimidazolium iodide catalyst to form dichloropyrimidine regioisomers. Subsequent nucleophilic substitution with ammonia replaces one chlorine with an amino group, yielding the target 4-(2,4-difluorophenyl)pyrimidin-2-amine derivatives. This method allows for regioselective substitution and structural diversification.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Nucleophilic substitution with LDA base 4-chloro-6-ethyl-5-fluoropyrimidine + difluorophenyl ethanone Low temperature (-50 to -75°C), THF solvent ~75 High purity, good isomer control Requires strict temperature control
Amination of dichloropyrimidine 4,6-dichloropyrimidin-5-amine intermediates Reduction with iron powder in methanol/acetic acid 86-95 High yield, mild conditions Multi-step synthesis, intermediate handling
Sequential substitution on trichloropyrimidine 2,4,6-trichloropyrimidine + difluorobenzaldehyde + ammonia Sodium hydride base, catalytic system Variable Regioselective, allows structural diversity Formation of regioisomers requiring separation

Research Findings and Notes

  • The patent-based method emphasizes the importance of controlling the pH of the pyrimidine starting material and the reaction temperature to optimize yield and selectivity of the desired isomer.
  • The amination approach using iron powder reduction is efficient for introducing the amino group in pyrimidines with high yields and mild reaction conditions.
  • The multi-substituted pyrimidine synthesis allows for the generation of analogues with varying substituents, which is valuable for medicinal chemistry optimization, though it requires careful regioisomer separation.
  • The choice of solvent (e.g., tetrahydrofuran, methanol) and base (lithium diisopropylamide, sodium hydride) is critical for reaction efficiency and selectivity.
  • Cooling and controlled addition rates are crucial to prevent side reactions and improve product purity.

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-(2,4-difluorophenyl)pyrimidin-2-amine?

A common approach involves a multi-step synthesis starting with Suzuki-Miyaura cross-coupling to attach the 2,4-difluorophenyl group to the pyrimidine core. Subsequent steps include condensation reactions with guanidine derivatives to introduce the 2-amine moiety. Key optimization parameters include:

  • Temperature : 80–110°C for coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .
    Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol .

Q. How is structural characterization of this compound performed?

Structural elucidation relies on:

  • 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.01–8.06 ppm) .
  • IR spectroscopy : N-H stretches (~3450 cm⁻¹) and C-F vibrations (~1138 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 392.3 [M+3]⁺) .
  • X-ray crystallography : Resolves π-stacking interactions and hydrogen-bonding networks in solid-state structures .

Q. What preliminary biological screening data exist for this compound?

Studies on analogs show:

  • Antimicrobial activity : MIC values ≤25 µg/mL against S. aureus and E. coli .
  • Cytotoxicity : IC₅₀ >100 µM in human cell lines (e.g., HepG2), suggesting selective toxicity .
    Fluorine substitution enhances membrane permeability, while the pyrimidine core facilitates intercalation with DNA/RNA .

Advanced Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The 2,4-difluorophenyl group:

  • Activates the aryl ring : Fluorine’s electron-withdrawing nature increases electrophilicity, improving Suzuki coupling yields .
  • Steric effects : Ortho-fluorine hinders rotation, stabilizing transition states .
    Comparative studies with non-fluorinated analogs show 15–20% higher yields in fluorinated derivatives under identical conditions .

Q. What strategies resolve contradictions between antimicrobial and cytotoxic activities in fluorinated pyrimidines?

Structure-activity relationship (SAR) analysis reveals:

  • Methoxy substituents : Reduce cytotoxicity (e.g., IC₅₀ >100 µM) but retain antimicrobial potency (MIC ~12.5 µg/mL) via altered metabolic pathways .
  • Aryl group variations : Bulky substituents (e.g., biphenyl) improve DNA intercalation but increase off-target effects .
    Dual-activity optimization requires balancing lipophilicity (LogP ~3.5) and hydrogen-bond donor capacity .

Q. How does crystallographic data inform intermolecular interactions in solid-state formulations?

X-ray studies of analogs demonstrate:

  • Hydrogen bonding : N-H···N interactions between pyrimidine amines (2.8–3.0 Å) stabilize crystal lattices .
  • π-Stacking : Aromatic rings align with 3.4 Å spacing, influencing solubility and dissolution rates .
    These insights guide co-crystal design to enhance bioavailability .

Q. What analytical challenges arise in quantifying degradation products of this compound?

LC-MS/MS methods identify:

  • Hydrolysis products : 4-(2,4-Difluorophenyl)phenol (via C-N bond cleavage) under acidic conditions .
  • Oxidative metabolites : N-Oxides detected at m/z 408.3 [M+16]⁺ .
    Degradation pathways are pH-dependent, with t₁/₂ = 48 hrs at pH 7.4 .

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